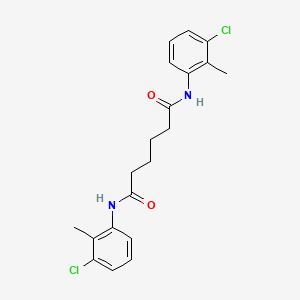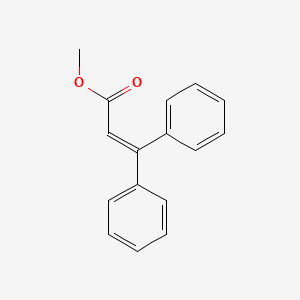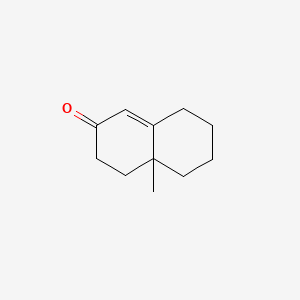![molecular formula C10H16O B11949802 Bicyclo[5.2.1]decan-10-one CAS No. 4696-15-5](/img/structure/B11949802.png)
Bicyclo[5.2.1]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.2.1]decan-10-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure that includes a fused ring system. This compound is of interest in various fields of chemistry due to its structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.1]decan-10-one can be synthesized through several methods. One common approach involves the reductive cyclization of 4-tosyloxythis compound. This reaction typically uses sodium borohydride as a reducing agent in an ether solvent, followed by recrystallization from methanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.2.1]decan-10-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[5.2.1]decan-10-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[5.2.1]decan-10-one involves its reactivity as a ketone. The carbonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[5.3.1]undecan-9-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[4.2.1]nonan-9-one
Uniqueness
Bicyclo[5.2.1]decan-10-one is unique due to its specific ring structure and the position of the ketone group. This configuration imparts distinct reactivity patterns compared to other bicyclic ketones, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
4696-15-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
bicyclo[5.2.1]decan-10-one |
InChI |
InChI=1S/C10H16O/c11-10-8-4-2-1-3-5-9(10)7-6-8/h8-9H,1-7H2 |
Clé InChI |
ADKYDFHEEOWNNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C2=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)








